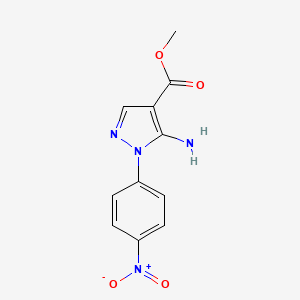

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

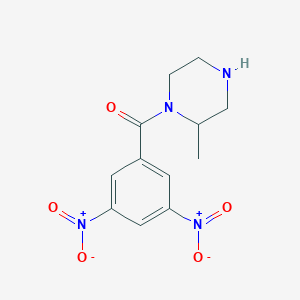

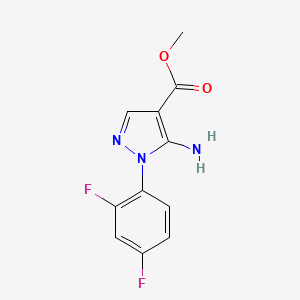

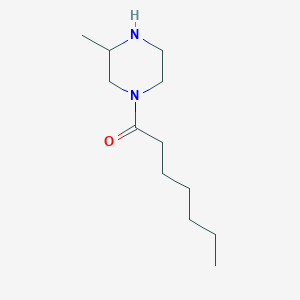

“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is a complex organic compound. It is a derivative of pyrazole, a class of organic compounds that are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate”, often involves multicomponent reactions (MCRs). One such method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . Another method involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a nitrophenyl group and a carboxylate group .Applications De Recherche Scientifique

Organic Synthesis

“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is used in the synthesis of various organic compounds. For instance, it is used in the reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide .

Production of 1,2,3-Triazoles

This compound plays a significant role in the synthesis of 1,2,3-triazoles, a class of heterocyclic compounds. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

Medicinal Chemistry

“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is an important compound in medicinal chemistry. It is used in the development of compounds that display a variety of pharmacological properties .

Anticancer Research

Compounds derived from “Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” have shown potential in anticancer research .

Anti-inflammatory Research

This compound is also used in the development of anti-inflammatory drugs .

Antifungal Research

“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is used in the synthesis of antifungal agents .

Antibacterial Research

This compound has applications in the development of antibacterial drugs .

Antiviral Research

“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is used in the synthesis of antiviral drugs .

Mécanisme D'action

Target of Action

Similar compounds like 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activities

Mode of Action

For instance, 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, possibly by interacting with microbial cell components and disrupting their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways in microbial cells, leading to their death

Result of Action

Similar compounds have been known to exhibit antimicrobial activity, suggesting that this compound may also have similar effects .

Orientations Futures

The future directions for research on “Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more research could be conducted to improve the synthesis methods and understand the mechanisms of action of these compounds .

Propriétés

IUPAC Name |

methyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-2-4-8(5-3-7)15(17)18/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZINTOBYNFKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)